molecular formula C4H11N3O B14513996 N-Butylnitrous hydrazide CAS No. 62507-62-4

N-Butylnitrous hydrazide

Cat. No.: B14513996
CAS No.: 62507-62-4
M. Wt: 117.15 g/mol
InChI Key: GCQGGCMVBZCPIV-UHFFFAOYSA-N
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Description

N-Butylnitrous hydrazide is a chemical compound with the molecular formula C4H11N3O. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylnitrous hydrazide typically involves the reaction of butylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction can be represented as follows:

Butylamine+Nitrous AcidN-Butylnitrous Hydrazide\text{Butylamine} + \text{Nitrous Acid} \rightarrow \text{this compound} Butylamine+Nitrous Acid→N-Butylnitrous Hydrazide

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as mechanosynthesis or solid-state melt reactions. These methods are preferred for their efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Butylnitrous hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various organic solvents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N-Butylnitrous hydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butylnitrous hydrazide is unique due to its specific structure and the presence of the butyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.

Properties

CAS No.

62507-62-4

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N-amino-N-butylnitrous amide

InChI

InChI=1S/C4H11N3O/c1-2-3-4-7(5)6-8/h2-5H2,1H3

InChI Key

GCQGGCMVBZCPIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(N)N=O

Origin of Product

United States

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